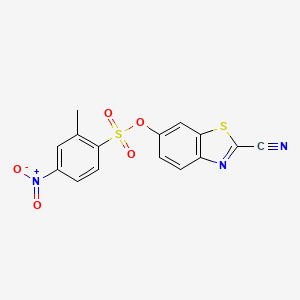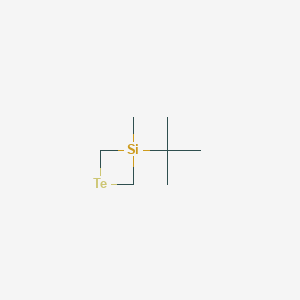
3-tert-Butyl-3-methyl-1,3-tellurasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-3-methyl-1,3-tellurasiletane is a unique organotellurium compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-3-methyl-1,3-tellurasiletane typically involves the reaction of tellurium tetrachloride with organosilicon compounds under controlled conditions. One common method includes the use of tert-butyl and methyl-substituted silanes as starting materials. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane, and requires the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the formation of the tellurasiletane ring.
Industrial Production Methods: While the industrial production of this compound is not widely documented, scaling up the laboratory synthesis methods would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3-tert-Butyl-3-methyl-1,3-tellurasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3), leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tellurium hydrides.
Substitution: The tellurium atom in the compound can participate in substitution reactions with halogens or other nucleophiles, forming new organotellurium derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, O3, and other peroxides under mild to moderate temperatures.
Reduction: NaBH4, LiAlH4 in solvents like THF or ethanol.
Substitution: Halogens (Cl2, Br2) or nucleophiles (Grignard reagents) in aprotic solvents.
Major Products:
Oxidation: Tellurium oxides and organotellurium oxides.
Reduction: Tellurium hydrides and reduced organotellurium compounds.
Substitution: Various organotellurium derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
3-tert-Butyl-3-methyl-1,3-tellurasiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It may be used in the production of advanced materials, including semiconductors and specialized polymers.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-3-methyl-1,3-tellurasiletane involves its interaction with various molecular targets, primarily through the tellurium atom. The compound can form coordination complexes with metals and other elements, influencing catalytic processes and chemical reactions. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with transition metals.
Catalysis: Acting as a catalyst or co-catalyst in organic synthesis.
Biological Interactions: Potential interactions with biological molecules, leading to therapeutic effects.
Comparación Con Compuestos Similares
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **tert-Butyl isocyanide
- **tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison: 3-tert-Butyl-3-methyl-1,3-tellurasiletane is unique due to the presence of both tellurium and silicon atoms, which imparts distinct chemical and physical properties. Unlike other tert-butyl-substituted compounds, it exhibits unique reactivity patterns and potential applications in catalysis and material science. The presence of tellurium also opens up avenues for exploring its biological and medicinal properties, setting it apart from other similar organosilicon compounds.
Propiedades
Número CAS |
918905-23-4 |
|---|---|
Fórmula molecular |
C7H16SiTe |
Peso molecular |
255.9 g/mol |
Nombre IUPAC |
3-tert-butyl-3-methyl-1,3-tellurasiletane |
InChI |
InChI=1S/C7H16SiTe/c1-7(2,3)8(4)5-9-6-8/h5-6H2,1-4H3 |
Clave InChI |
ZALATXVSKRRYPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si]1(C[Te]C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)
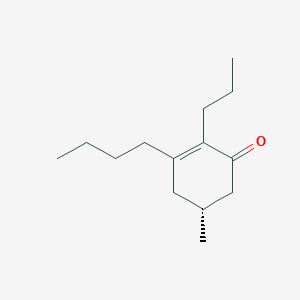
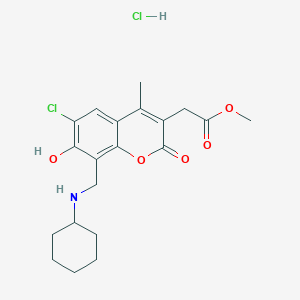
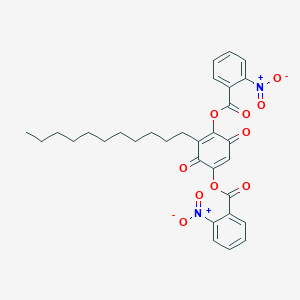
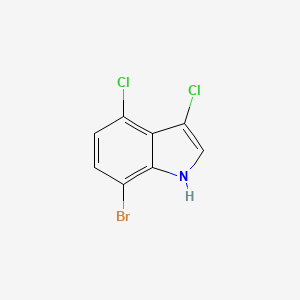
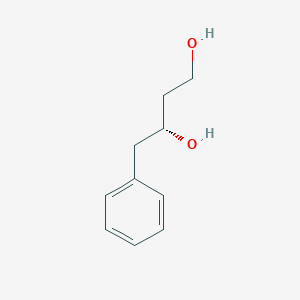

![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
